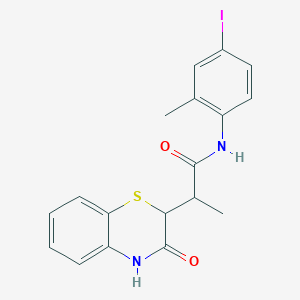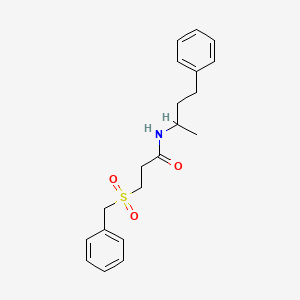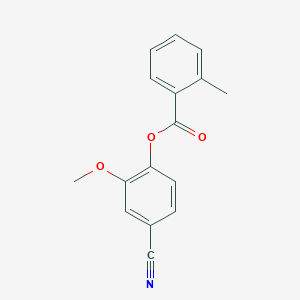
2-(1-adamantyl)quinoxaline
Vue d'ensemble
Description
2-(1-adamantyl)quinoxaline, also known as AQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. AQ belongs to the quinoxaline family, which is a class of heterocyclic compounds that have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)quinoxaline is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. This compound has also been reported to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. This compound has been reported to scavenge free radicals and reduce oxidative stress in cells and tissues. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been reported to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria and various viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1-adamantyl)quinoxaline is its relatively simple synthesis method and high purity. This compound is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in some experimental systems. Additionally, this compound can be toxic at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for 2-(1-adamantyl)quinoxaline research, including the development of more efficient synthesis methods, the identification of novel targets and mechanisms of action, and the evaluation of its therapeutic potential in clinical trials. This compound derivatives with improved solubility and bioavailability could be developed to enhance its efficacy and reduce toxicity. Additionally, the combination of this compound with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the potential use of this compound as a diagnostic tool for various diseases could be investigated based on its unique biochemical and physiological properties.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic properties in various diseases. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of this compound and its derivatives and to develop effective treatments for various diseases.
Applications De Recherche Scientifique
2-(1-adamantyl)quinoxaline has been studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, this compound has shown promising activity against bacterial and viral infections by disrupting the bacterial cell membrane and inhibiting viral replication.
Propriétés
IUPAC Name |
2-(1-adamantyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-4-16-15(3-1)19-11-17(20-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSSEIFZGFOSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B4193740.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4193746.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4193748.png)


![1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4193773.png)

![N-1,3-benzodioxol-5-yl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193788.png)
![3-chloro-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B4193789.png)
![1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine](/img/structure/B4193797.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4193813.png)

![N-(3-ethoxypropyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4193846.png)